molecular formula C17H17F3N2O2 B2937305 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351598-08-7

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2937305
CAS No.: 1351598-08-7
M. Wt: 338.33
InChI Key: VKGKXWPIFZRYFH-UHFFFAOYSA-N
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Description

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound with the CAS Number 1351598-08-7 and a molecular formula of C17H17F3N2O2 . It features a urea core flanked by an o-tolyl group and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety, a structure that incorporates several pharmacologically relevant elements. The urea functional group is a privileged scaffold in medicinal chemistry, frequently found in enzyme inhibitors and receptor modulators due to its strong hydrogen-bonding capacity . The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common feature in the design of agrochemicals and pharmaceuticals . This specific combination of an aromatic system, a polar urea linker, and a lipophilic trifluoromethyl group makes this compound a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. It can be utilized in the development of novel bioactive molecules, particularly in the synthesis of unsymmetrical urea derivatives, which are often challenging to prepare . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-12-7-5-6-10-14(12)22-15(23)21-11-16(24,17(18,19)20)13-8-3-2-4-9-13/h2-10,24H,11H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGKXWPIFZRYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the reaction of o-tolyl isocyanate with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Use as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Structural and Functional Features

The target compound is compared to structurally related urea derivatives (Table 1), focusing on substituents, fluorine content, heterocyclic moieties, and physical properties.

Table 1: Structural and Physical Comparison of Urea Derivatives

Compound Name Substituents on Urea Fluorine Content Hydroxy Group Heterocyclic Ring Melting Point (°C)
Target : 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea o-Tolyl, 3,3,3-trifluoro-2-hydroxy-2-phenyl 3F Yes (C2) No Not reported
32b : 1-(2-Aminoethyl)-3-(o-tolyl)urea o-Tolyl, aminoethyl None No No 179–181
235 : 1-(1-(4-Chlorophenyl)-3,3,3-trifluoro-1-(3-methoxyphenyl)propyl)-1,3-dimethylurea 4-Chlorophenyl, 3-methoxyphenyl, dimethyl 3F No No 70–73
: 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea m-Tolyl, furan-hydroxypropyl None Yes (C2) Furan Not reported
: 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea 3,4-Dimethylphenyl, thiophene-hydroxypropyl None Yes (C3) Thiophene Not reported
Key Observations

Fluorine Content: The target compound and 235 both contain a trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 32b or .

However, the hydroxy group’s position (C2 in the target vs. C3 in ) may affect conformational flexibility . 235 lacks a hydroxyl group, relying instead on methoxy and chloro substituents for electronic modulation .

Heterocycles in (furan, thiophene) may confer π-π stacking or dipole interactions absent in the target compound, impacting biological target selectivity .

Synthetic Routes :

  • 32b was synthesized via reaction of 1,2-ethylenediamine with o-tolyl isocyanate in dichloromethane (DCM) , while 235 required sodium trifluoromethanesulfonate in acetonitrile . The target compound’s synthesis might similarly involve fluorinated intermediates under anhydrous conditions.

Biological Activity

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

C16H18F3N1O2\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_2

Key Features:

  • Functional Groups: Urea moiety, trifluoromethyl group, and aromatic rings.
  • Molecular Weight: Approximately 323.32 g/mol.

Research indicates that 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea acts primarily as a glucocorticoid receptor modulator . It exhibits antagonist properties that may contribute to its therapeutic effects in conditions such as diabetes and obesity. The modulation of glucocorticoid receptors is crucial for managing metabolic syndromes and related disorders.

Antidiabetic Effects

In studies examining the effects of similar compounds on glucose metabolism, it was found that derivatives with trifluoromethyl groups can enhance insulin sensitivity and lower blood glucose levels. The specific mechanism involves the modulation of glucose uptake in muscle cells and the liver.

Antioxidant Activity

The compound has shown promising results in antioxidant assays. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is a significant factor in chronic diseases such as cardiovascular disorders and cancer.

Antiproliferative Properties

Preliminary studies have indicated that 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea may exhibit antiproliferative effects against various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the impact of the compound on glucose levels in diabetic rats; results showed a significant reduction in fasting blood glucose levels compared to control groups.
Study 2 Evaluated antioxidant activity using DPPH radical scavenging assay; the compound exhibited a high percentage inhibition of free radicals.
Study 3 Assessed cytotoxic effects on human colorectal cancer cells; the compound induced apoptosis in a dose-dependent manner.

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • PK/PD Modeling : Measure plasma half-life (e.g., ~3.5 hours in mice) and adjust dosing regimens.
  • BBB Penetration : Use LC-MS/MS to quantify brain-to-plasma ratios (>0.3 indicates CNS activity) .

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